3-Bromo-2-formylphenylboronic acid
Overview
Description
3-Bromo-2-formylphenylboronic acid is a chemical compound with the molecular weight of 228.84 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-formylphenylboronic acid is1S/C7H6BBrO3/c9-7-3-1-2-6 (8 (11)12)5 (7)4-10/h1-4,11-12H
. This indicates the presence of carbon ©, hydrogen (H), boron (B), bromine (Br), and oxygen (O) atoms in the molecule. Physical And Chemical Properties Analysis
3-Bromo-2-formylphenylboronic acid is a solid at room temperature . It has a molecular weight of 228.84 and is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
3-Bromo-2-formylphenylboronic acid is a versatile compound in organic synthesis. It is used in Suzuki-Miyaura reactions, which are crucial for synthesizing various inhibitors, especially those targeting serine proteases. The geometry of this compound, as well as its conformations, have been optimized using the DFT/B3LYP method, indicating its stability and reactivity in various chemical environments. Such studies are fundamental for understanding the compound's behavior in different synthetic pathways (Tanış, Kurt, Yalçın, & Ercan, 2020).
Antifungal and Antimicrobial Activity
Research has shown that derivatives of 2-formylphenylboronic acids, such as 3-Bromo-2-formylphenylboronic acid, exhibit significant antifungal and antimicrobial activities. These compounds have been tested against various fungal strains like Aspergillus, Fusarium, Penicillium, and Candida. Some derivatives have shown promising results in terms of their inhibitory concentrations and could serve as potential antifungal agents (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).
Catalysis and Reaction Mechanisms
3-Bromo-2-formylphenylboronic acid has been used in various catalytic processes, such as in the iridium-catalyized [3 + 2] annulation of 1,3-dienes. This process demonstrates high regio- and stereoselectivity, producing indanol derivatives efficiently. This highlights the compound's role in facilitating complex reactions with precise control over the outcome (Nishimura, Yasuhara, & Hayashi, 2007).
Biomedical Research
In biomedical research, 3-Bromo-2-formylphenylboronic acid derivatives have been explored for their potential in biofilm inhibition and anti-thrombolytic activities. Some derivatives synthesized through Suzuki cross-coupling reactions have shown good properties in these areas, indicating their potential application in medicinal chemistry (Ikram, Rasool, Ahmad, Chotana, Musharraf, Zubair, Rana, Zia-ul-Haq, & Jaafar, 2015).
Chemical Synthesis
In chemical synthesis, 3-Bromo-2-formylphenylboronic acid plays a pivotal role in the creation of functionalized benzoboroxoles. Its reaction with activated olefins leads to the synthesis of these compounds, which are useful in various chemical applications. The process of creating these derivatives has been optimized for efficient production (Kumar, Bashian, Corsello, Jonnalagadda, & Mereddy, 2010).
Safety And Hazards
3-Bromo-2-formylphenylboronic acid is classified as a Category 5 acute toxicity substance and a Category 2B eye irritant . It may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
(3-bromo-2-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEUTZBZXUBAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283457 | |
Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-formylphenylboronic acid | |
CAS RN |
928048-12-8 | |
Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928048-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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